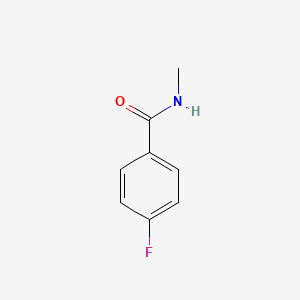

4-fluoro-N-methylbenzamide

Description

Historical Context and Early Studies of Benzamide (B126) Derivatives

Benzamides represent a class of organic compounds with a long history in chemical science, dating back to the 19th century. They are formally derived from benzoic acid and ammonia (B1221849) or amines. Historically, benzamides have been recognized as stable, crystalline solids, making them useful derivatives for the identification and characterization of carboxylic acids. redeunida.org.br Over the years, their utility expanded significantly, and they became fundamental building blocks in organic synthesis. The amide bond is a critical feature in many biologically active molecules, including pharmaceuticals, and its synthesis is one of the most performed reactions in medicinal chemistry. yarmouth.ma.us The inherent stability and synthetic accessibility of the benzamide scaffold have made it a privileged structure in the development of new chemical entities. yarmouth.ma.us

Significance of Fluorine Substitution in Benzamides

The introduction of fluorine into organic molecules is a key strategy in modern medicinal, agricultural, and material science. Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom. lookchem.com When incorporated into a benzamide structure, a fluorine atom can profoundly influence the molecule's properties. Key effects include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Substituting a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidation and increase the compound's biological half-life. lookchem.com

Binding Affinity: The high electronegativity of fluorine can alter the electron distribution within the molecule, affecting its pKa and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors. This can lead to enhanced binding affinity and potency.

Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption and distribution within an organism. lookchem.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site. In material science, fluorine substitution has been shown to suppress disorder in benzamide crystals.

The strategic placement of fluorine has become a cornerstone of rational drug design and the development of advanced materials. lookchem.comwashington.edu

Overview of Research Trajectories for 4-Fluoro-N-methylbenzamide

Research involving 4-fluoro-N-methylbenzamide has primarily centered on its utility as a building block in synthesis, with its potential in other fields being less documented compared to its isomers.

Role as a Synthetic Intermediate in Organic Synthesis

4-Fluoro-N-methylbenzamide (CAS 701-49-5) is widely available from chemical suppliers as a research chemical, which underscores its primary role as a synthetic intermediate. scbt.comsigmaaldrich.com It serves as a precursor for constructing more complex molecules in various chemical industries. buyersguidechem.combuyersguidechem.com Its structure contains a reactive amide group and a fluorinated benzene (B151609) ring, both of which can be subjected to further chemical transformations. For example, it can be prepared from 4-fluorobenzoic acid and methylamine (B109427). While detailed synthetic applications are not extensively published, its availability facilitates its use in early-stage discovery research. sigmaaldrich.comdoi.org

Emergence in Medicinal Chemistry and Pharmaceutical Development

While the broader class of fluorinated benzamides is of significant interest in medicinal chemistry, specific research focusing on the biological activity of 4-fluoro-N-methylbenzamide itself is not widely documented in publicly available literature. In contrast, its isomers, such as 4-amino-2-fluoro-N-methylbenzamide, are well-known key intermediates in the synthesis of major pharmaceuticals. For instance, 4-amino-2-fluoro-N-methylbenzamide is a crucial precursor for Enzalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer. chemicalbook.comgoogle.comresearchgate.net The exploration of 4-fluoro-N-methylbenzamide for direct therapeutic applications appears to be a less pursued research avenue compared to its role as a structural component for more complex drug candidates.

Applications in Agrochemical Development

The use of fluorinated compounds is a major trend in the agrochemical industry, with a significant percentage of modern pesticides containing fluorine to enhance their efficacy and stability. lookchem.comwashington.edu Benzamide derivatives are also a known class of agrochemicals, used as insecticides and fungicides. regulations.govgoogleapis.com Some commercial databases categorize 4-fluoro-N-methylbenzamide under "Pesticide Composition," and it is supplied by companies that produce agrochemical intermediates. ambeed.comlookchem.combuyersguidechem.com However, specific patents or research articles detailing its direct application or efficacy as an active agrochemical ingredient are limited. This is in contrast to related compounds like 4-fluoro-N-methoxy-N-methylbenzamide, which is noted for its use in formulating pesticides and herbicides. chemimpex.com

Considerations in Material Science Research

In material science, the focus on fluorinated benzamides often relates to their solid-state properties and potential for creating advanced polymers. Fluorine substitution can influence crystal packing and suppress structural disorder, which is a desirable trait for developing materials with predictable properties. washington.edu While the related compound 4-fluoro-N-methoxy-N-methylbenzamide has been investigated for its potential in creating polymers with specific thermal and mechanical properties, there is a lack of specific studies on the material science applications of 4-fluoro-N-methylbenzamide (CAS 701-49-5). chemimpex.com Its potential in this field remains largely theoretical and underexplored in comparison to other fluorinated analogs.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHJUDHVYWCZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399053 | |

| Record name | 4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-49-5 | |

| Record name | 4-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Reactions

Synthetic Strategies for 4-Fluoro-N-methylbenzamide and its Derivatives

The creation of 4-fluoro-N-methylbenzamide and related compounds relies on a variety of synthetic routes. These can be broadly categorized into traditional and green chemistry approaches, each with distinct advantages and applications.

Traditional Synthesis Routes

Conventional methods for synthesizing 4-fluoro-N-methylbenzamide have been well-established and are widely used in laboratory and industrial settings. These routes often involve acylation reactions, direct amide bond formation, and specific fluorination techniques.

One common approach involves the acylation of an aniline (B41778) derivative. While direct acylation of aniline would lead to N-phenylbenzamide, the synthesis of N-methylbenzamide derivatives often starts with a precursor that can be subsequently modified. For instance, a related compound, 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide, is synthesized by reacting 2-(benzofuran-2-yl)acetic acid with 2-amino-5-fluorophenol (B134415) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov This highlights the general principle of coupling an acid with an aniline derivative to form an amide bond.

A more direct and widely practiced method for synthesizing 4-fluoro-N-methylbenzamide is the reaction between a 4-fluorobenzoic acid derivative and methylamine (B109427). This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. brainly.com

From 4-Fluorobenzoic Acid: 4-Fluorobenzoic acid can be coupled with methylamine hydrochloride using a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) in the presence of a base such as diisopropylethylamine (DIPEA). chemicalbook.com This reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature.

From 4-Fluorobenzoyl Chloride: A common and efficient route involves the reaction of 4-fluorobenzoyl chloride with methylamine. brainly.com The high reactivity of the acyl chloride allows for a direct nucleophilic attack by methylamine, leading to the formation of the amide bond and hydrochloric acid as a byproduct. brainly.com This reaction is a classic example of nucleophilic acyl substitution.

| Reactants | Reagents | Product | Yield | Reference |

| 4-Fluorobenzoic acid, Methylamine hydrochloride | BOP reagent, DIPEA | 4-Bromo-2-fluoro-N-methylbenzamide | Quantitative | chemicalbook.com |

| Benzoyl chloride, Methylamine | Base (catalyst) | N-methylbenzamide | Not specified | brainly.com |

| 4-Fluorobenzoyl chloride, 3-methylpiperazin-2-one (B1588561) precursor | K₂CO₃ or Et₃N | 4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | Not specified |

This table showcases various amide formation reactions, including those for derivatives of 4-fluoro-N-methylbenzamide.

Introducing a fluorine atom onto an aromatic ring is a critical step in the synthesis of many fluorinated compounds, including the precursors to 4-fluoro-N-methylbenzamide. york.ac.uk

One historical and effective method is the Schiemann reaction , which can be used to prepare 4-fluorobenzoic acid, a key starting material. wikipedia.org This reaction involves the diazotization of an aminobenzoic acid, followed by the introduction of fluorine using a tetrafluoroborate (B81430) salt. wikipedia.org

More contemporary methods for aromatic fluorination utilize electrophilic fluorinating agents. rsc.orgrsc.org Reagents like N-fluorobenzenesulfonimide (NFSI) can directly fluorinate aromatic C-H bonds, often with the aid of a catalyst such as palladium or zirconium. rsc.org These newer techniques offer alternatives to traditional methods that may require harsh conditions or less readily available starting materials. rsc.org

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. numberanalytics.com These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netbohrium.com

Several green chemistry strategies are applicable to the synthesis of amides like 4-fluoro-N-methylbenzamide.

Catalytic Methods: The development of catalytic methods for amide bond formation is a major area of green chemistry research. bohrium.com These methods often use transition metals or organocatalysts to facilitate the reaction, avoiding the need for stoichiometric activating agents that generate significant waste. numberanalytics.combohrium.com For instance, a method for preparing 4-amino-2-fluoro-N-methylbenzamide utilizes a Pd/C catalyst for a hydrogenation step, which is considered a clean and environmentally friendly technique. researchgate.netgoogle.comgoogle.com This process boasts a high yield (over 98%) and allows for the recycling of the catalyst and solvent. google.comgoogle.com

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, presents a highly selective and sustainable approach to amide synthesis. numberanalytics.comnih.gov Enzymes can catalyze amide formation under mild conditions, often in environmentally benign solvents, and with high efficiency, reducing the need for extensive purification. nih.gov Candida antarctica lipase (B570770) B (CALB) is a notable enzyme used for the direct amidation of carboxylic acids with amines. nih.gov

Solvent-Free Reactions: Another green approach involves conducting reactions without a solvent. researchgate.netbohrium.com For example, a solvent-free method for amide synthesis has been developed using boric acid as a catalyst, where the reactants are triturated and then heated directly. researchgate.netbohrium.com This technique offers rapid reaction times and good yields. researchgate.netbohrium.com

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Catalytic Hydrogenation | High yield, recyclable catalyst, reduced waste | Synthesis of 4-amino-2-fluoro-N-methylbenzamide using Pd/C | researchgate.netgoogle.comgoogle.com |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally benign | Amidation of free carboxylic acids with amines using Candida antarctica lipase B | nih.gov |

| Solvent-Free Synthesis | Reduced solvent waste, rapid reaction | Boric acid-catalyzed amidation of carboxylic acids and urea | researchgate.netbohrium.com |

This table summarizes various green chemistry approaches applicable to the synthesis of amides.

Catalytic Hydrogenation (e.g., Pd/C Catalysis) for Reduction Steps

Catalytic hydrogenation is a cornerstone of organic synthesis, particularly for the reduction of nitro groups to primary amines, a critical transformation in the synthesis of various benzamide (B126) derivatives. Palladium on carbon (Pd/C) is a widely used and highly efficient heterogeneous catalyst for this purpose. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com The reaction typically involves treating the nitroarene substrate with hydrogen gas (H₂) in the presence of a catalytic amount of Pd/C. youtube.comresearchgate.net This method is often preferred due to its high yields, clean reaction profile, and the ease of catalyst removal by simple filtration. nih.govresearchgate.net

The general mechanism for the hydrogenation of a nitro group (R-NO₂) to an amine (R-NH₂) on a palladium surface involves several key steps:

Adsorption : Both the hydrogen gas and the nitro-containing substrate are adsorbed onto the surface of the palladium catalyst. masterorganicchemistry.comorientjchem.org

Hydrogen Activation : The H-H bond in molecular hydrogen is cleaved, and hydrogen atoms are bound to the palladium surface. masterorganicchemistry.com

Stepwise Reduction : The nitro group is sequentially reduced. While the exact mechanism can be complex and debated, it is generally believed to proceed through intermediates like nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) species, which are further reduced to the final amine. orientjchem.org However, in many practical applications using Pd/C, these intermediates are not detected in the reaction mixture as they are rapidly converted to the amine. orientjchem.org

Desorption : The final amine product desorbs from the catalyst surface, which is then available to catalyze another reaction cycle. orientjchem.org

This reduction is highly chemoselective for the nitro group, often leaving other reducible functional groups, such as halogens on the aromatic ring, intact under controlled conditions. commonorganicchemistry.comnih.gov The choice of solvent, temperature, and hydrogen pressure can be optimized to maximize yield and selectivity. nih.govresearchgate.net For instance, the reduction of 2-fluoro-4-nitro-N-methylbenzamide to 4-amino-2-fluoro-N-methylbenzamide using 10% Pd/C catalyst under a hydrogen atmosphere can achieve yields as high as 98%. google.comresearchgate.net

Phase Transfer Catalysis in Oxidation Reactions

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comresearchgate.netnumberanalytics.com This methodology is particularly valuable for oxidation reactions using inorganic oxidizing agents like potassium permanganate (B83412) (KMnO₄), which is soluble in water but not in the organic solvents required to dissolve many organic substrates. sciforum.netscirp.org

The core principle involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt (Q⁺X⁻) such as tetrabutylammonium (B224687) bromide (TBAB), which facilitates the transfer of the oxidant anion (e.g., MnO₄⁻) from the aqueous phase into the organic phase. numberanalytics.comphasetransfer.comphasetransfercatalysis.com

The mechanism can be summarized as follows:

Anion Exchange : The quaternary ammonium cation (Q⁺) from the catalyst exchanges its original anion (X⁻) for the permanganate anion (MnO₄⁻) at the aqueous-organic interface.

Transfer to Organic Phase : The newly formed ion pair, [Q⁺MnO₄⁻], is sufficiently lipophilic to be soluble in the organic phase. sciforum.netphasetransfer.com

Oxidation : Once in the organic phase, the permanganate ion, now in close proximity to the organic substrate, carries out the oxidation. phasetransfer.com For example, it can oxidize an alkyl group on an aromatic ring to a carboxylic acid. sciforum.netmasterorganicchemistry.com

Catalyst Regeneration : After the reaction, the reduced manganese species (typically MnO₂) is formed, and the catalyst cation (Q⁺) returns to the aqueous phase or the interface to repeat the cycle.

This technique significantly enhances reaction rates and allows the use of mild reaction conditions. dalalinstitute.com In the synthesis of 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene (B45272), using KMnO₄ with a phase transfer catalyst like tetrabutylammonium bromide allows the reaction to proceed efficiently at elevated temperatures (e.g., 95°C), leading to good yields of the desired carboxylic acid. researchgate.netchemicalbook.com

Synthesis of Specific 4-Fluoro-N-methylbenzamide Analogues

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

4-Amino-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of more complex molecules. chemicalbook.comguidechem.com Its preparation can be achieved through several synthetic routes, most notably starting from 2-fluoro-4-nitrotoluene.

A well-established, multi-step synthesis of 4-amino-2-fluoro-N-methylbenzamide starts with 2-fluoro-4-nitrotoluene. google.comchemicalbook.comguidechem.com This process involves a sequence of four key reactions.

Step 1: Oxidation The initial step is the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. This is achieved using a strong oxidizing agent, potassium permanganate (KMnO₄), in an aqueous solution. google.comresearchgate.net The use of a phase transfer catalyst is crucial for the efficiency of this step, yielding 2-fluoro-4-nitrobenzoic acid. researchgate.netchemicalbook.com A reported yield for this step is approximately 74%. researchgate.net

Step 2: Chlorination The resulting 2-fluoro-4-nitrobenzoic acid is then converted into its more reactive acid chloride derivative. This is typically done by treating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce 2-fluoro-4-nitrobenzoyl chloride. chemicalbook.com

Step 3: Amination The acyl chloride is subsequently reacted with methylamine (CH₃NH₂) in an amination reaction. The nucleophilic methylamine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the N-methyl amide bond. This step yields 2-fluoro-4-nitro-N-methylbenzamide. The combined yield for the chlorination and amination steps can be as high as 95%. researchgate.net

Reaction Scheme: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

Note: This is a representative image. The actual reaction scheme is described in the text.

Note: This is a representative image. The actual reaction scheme is described in the text.

Alternative Synthetic Pathways to 4-Amino-2-fluoro-N-methylbenzamide

Alternative routes to synthesize 4-amino-2-fluoro-N-methylbenzamide exist, often developed to improve efficiency, reduce the use of hazardous reagents, or start from different precursors. One such alternative involves a different order of reactions. For instance, 2-fluoro-4-nitrotoluene can first be acylated and then reduced to obtain N-methyl-2-fluoro-4-aminobenzamide. guidechem.com

Another pathway could start from a pre-functionalized aniline derivative. For example, starting with 4-amino-2-fluorobenzoic acid, one could first protect the amino group, then perform the amidation with methylamine, followed by deprotection. While potentially longer, such routes can be advantageous if the starting materials are more readily available or if specific protecting group strategies are required for a more complex synthesis.

Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide

4-Bromo-2-fluoro-N-methylbenzamide is another important analogue, often used as an intermediate in medicinal chemistry. guidechem.comchemicalbook.com The most direct and common synthesis involves the amidation of 4-bromo-2-fluorobenzoic acid. chemicalbook.comechemi.com

This synthesis is typically a one-step process where 4-bromo-2-fluorobenzoic acid is coupled with methylamine or its hydrochloride salt. chemicalbook.com To facilitate the formation of the amide bond, a coupling agent is required. Common coupling agents and conditions include:

EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) and a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). echemi.com

HATU : (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another effective peptide coupling reagent used for this transformation. guidechem.com

Thionyl Chloride : The carboxylic acid can first be converted to the more reactive 4-bromo-2-fluorobenzoyl chloride using thionyl chloride (SOCl₂), which then readily reacts with methylamine. echemi.com

The reaction is typically stirred at room temperature for several hours. chemicalbook.com After the reaction is complete, an aqueous workup followed by extraction with an organic solvent and purification by column chromatography or recrystallization yields 4-bromo-2-fluoro-N-methylbenzamide as a white solid. chemicalbook.comechemi.com Yields for this transformation are generally high, often ranging from 74% to over 90%. echemi.com

Synthesis of 4-Fluoro-N-methoxy-N-methylbenzamide

4-Fluoro-N-methoxy-N-methylbenzamide, also known as a Weinreb amide, is a valuable intermediate in organic synthesis, primarily for the preparation of ketones. The synthesis of this compound can be achieved through several methods, typically involving the acylation of N,O-dimethylhydroxylamine.

One common approach starts from 4-fluorobenzoic acid. The carboxylic acid is activated, often by conversion to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 4-fluorobenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to yield the desired 4-fluoro-N-methoxy-N-methylbenzamide. wisc.edufishersci.it

Alternatively, coupling reagents can be employed to facilitate the direct amidation of 4-fluorobenzoic acid. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) can be used to prepare Weinreb amides in excellent yields by simply mixing the carboxylic acid with DMT-MM and N,O-dimethylhydroxylamine hydrochloride in a suitable solvent like methanol, isopropyl alcohol, or acetonitrile (B52724). nih.gov

An oxidative approach has also been described for the synthesis of Weinreb amides starting from benzyl (B1604629) alcohols. In a procedure analogous to the synthesis of 3-chloro-N-methoxy-N-methylbenzamide, 4-fluorobenzyl alcohol could be reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a copper(II) acetate (B1210297) catalyst, a base such as calcium carbonate, and an oxidant like tert-butylhydroperoxide in acetonitrile at elevated temperatures. chemicalbook.com

Table 1: Synthetic Routes to 4-Fluoro-N-methoxy-N-methylbenzamide

| Starting Material | Key Reagents | Product | Reference |

| 4-Fluorobenzoic acid | 1. Thionyl chloride 2. N,O-Dimethylhydroxylamine HCl, Base | 4-Fluoro-N-methoxy-N-methylbenzamide | wisc.edufishersci.it |

| 4-Fluorobenzoic acid | DMT-MM, N,O-Dimethylhydroxylamine HCl | 4-Fluoro-N-methoxy-N-methylbenzamide | nih.gov |

| 4-Fluorobenzyl alcohol | N,O-Dimethylhydroxylamine HCl, Cu(OAc)₂, CaCO₃, t-BuOOH | 4-Fluoro-N-methoxy-N-methylbenzamide | chemicalbook.com |

Synthesis of N-(4-Bromophenyl)-4-fluoro-N-methylbenzamide

The synthesis of N-(4-bromophenyl)-4-fluoro-N-methylbenzamide can be envisioned through a two-step process. The first step involves the formation of the amide bond between 4-fluorobenzoyl chloride and 4-bromoaniline (B143363). This reaction, a classic Schotten-Baumann type acylation, would typically be carried out in an aprotic solvent in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct, yielding N-(4-bromophenyl)-4-fluorobenzamide. fishersci.it

The second step is the N-methylation of the resulting secondary amide. This can be a challenging transformation as O-alkylation can be a competing side reaction. scientificupdate.com A variety of methylating agents and conditions can be employed. For instance, using methyl iodide in the presence of a base like sodium hydride would be a standard approach. To favor N-methylation, alternative methods could be explored, such as the use of phase-transfer catalysts or specific solvent systems.

A plausible synthetic route is outlined below:

Amide Formation: Reaction of 4-fluorobenzoyl chloride with 4-bromoaniline in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane.

N-Methylation: The resulting N-(4-bromophenyl)-4-fluorobenzamide is then treated with a methylating agent (e.g., methyl iodide) and a base (e.g., sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the methyl group onto the nitrogen atom.

Synthesis of 4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX)

[18F]FIMX is a promising radioligand for Positron Emission Tomography (PET) imaging of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). scientificupdate.comsmolecule.comapolloscientific.co.ukresearchgate.net Its synthesis is a multi-step process, culminating in a late-stage radiofluorination.

The non-radioactive standard, FIMX, is synthesized first. The synthesis starts from commercially available 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine. researchgate.net This starting material is acylated with 4-bromobenzoyl chloride to give N-(4-(6-chloropyrimidin-4-yl)thiazol-2-yl)-N-methyl-4-bromobenzamide. researchgate.net Subsequent amination with methylamine replaces the chloro group on the pyrimidine (B1678525) ring. researchgate.net The resulting secondary amine is then protected, for example, with a tert-butyloxycarbonyl (Boc) group. researchgate.net

For the radiosynthesis of [18F]FIMX, a precursor suitable for nucleophilic fluorination is required. An N-Boc-protected (phenyl)aryliodonium salt precursor has been successfully developed. scientificupdate.comsmolecule.comapolloscientific.co.ukresearchgate.net The radiosynthesis involves the reaction of this precursor with [18F]fluoride ion. The reaction is typically carried out in a suitable solvent, and the desired [18F]FIMX is then purified by high-performance liquid chromatography (HPLC). smolecule.com This method provides [18F]FIMX in good radiochemical yield and high specific activity. smolecule.com

Table 2: Key Steps in the Synthesis of [18F]FIMX

| Step | Description | Key Reagents/Intermediates | Reference |

| 1 | Acylation | 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine, 4-bromobenzoyl chloride | researchgate.net |

| 2 | Amination | Methylamine | researchgate.net |

| 3 | Protection | (Boc)₂O | researchgate.net |

| 4 | Precursor Synthesis | N-Boc-protected (phenyl)aryliodonium salt | scientificupdate.comsmolecule.comapolloscientific.co.ukresearchgate.net |

| 5 | Radiofluorination | [18F]Fluoride ion | scientificupdate.comsmolecule.comapolloscientific.co.ukresearchgate.net |

Catalytic Methods in Benzamide Synthesis

Catalytic methods offer efficient and environmentally benign alternatives to classical stoichiometric reactions for the synthesis of benzamides and their derivatives.

Bicyclic (Alkyl)(Amino)carbene (BICAAC) Catalysis for N-methylation

Bicyclic (alkyl)(amino)carbenes (BICAACs) have emerged as powerful organocatalysts for the N-methylation of primary amides. fishersci.itresearchgate.nethud.ac.ukyoutube.com This methodology utilizes carbon dioxide (CO₂) as a sustainable C1 source and a borane, such as pinacolborane (HBpin), as a reducing agent. fishersci.itresearchgate.net

The BICAAC catalyst plays a dual role by activating both the primary amide and the CO₂ molecule. fishersci.itresearchgate.net This catalytic system is applicable to a broad range of substrates, including aromatic, heteroaromatic, and aliphatic primary amides, allowing for the formation of a new C-N bond. fishersci.itresearchgate.net The reaction proceeds under metal-free conditions, which is a significant advantage in terms of sustainability and product purity. fishersci.it This method has been successfully applied to the diversification of drug and bioactive molecules. fishersci.itresearchgate.net

Lewis Acid-Assisted Palladium-Catalyzed Dealkoxylation of N-alkoxyamides

Palladium-catalyzed reactions are workhorses in modern organic synthesis. A Lewis acid-assisted palladium-catalyzed dealkoxylation of N-alkoxyamides represents an innovative approach to amide synthesis. While a direct application to 4-fluoro-N-methylbenzamide synthesis from an N-alkoxy precursor is not explicitly detailed in the provided context, the general principle is relevant.

In such a system, a palladium catalyst, in cooperation with a Lewis acid, would facilitate the cleavage of the N-O bond in an N-alkoxyamide. This would generate a reactive intermediate that could then be converted to the desired amide. This type of methodology could potentially be applied to the synthesis of N-methylbenzamides from suitable N-methoxy-N-methylbenzamide precursors, offering an alternative to traditional reductive or organometallic-based methods.

Reaction Mechanisms and Pathways of 4-Fluoro-N-methylbenzamide

The formation of 4-fluoro-N-methylbenzamide typically involves two key reaction types: amide bond formation and N-alkylation.

The most common pathway for forming the amide bond is through the nucleophilic acyl substitution of a 4-fluorobenzoyl derivative. When 4-fluorobenzoyl chloride is used, the reaction with methylamine proceeds via a tetrahedral intermediate. The lone pair of the nitrogen atom in methylamine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group, and subsequent deprotonation by a base (which can be another molecule of methylamine or an added base like triethylamine) to yield the N-methyl-4-fluorobenzamide. fishersci.it

The N-methylation of a primary amide, such as 4-fluorobenzamide (B1200420), to give 4-fluoro-N-methylbenzamide involves the deprotonation of the amide N-H bond by a base to form an amidate anion. This anion then acts as a nucleophile, attacking a methylating agent like methyl iodide in an SN2 reaction. A competing reaction is O-alkylation, leading to the formation of an O-methyl imidate. The regioselectivity (N- vs. O-alkylation) is influenced by factors such as the solvent, counter-ion, and the structure of the amide. scientificupdate.com

In the BICAAC-catalyzed N-methylation, the proposed mechanism involves the activation of both the primary amide and CO₂ by the carbene. researchgate.net The BICAAC is thought to form an adduct with CO₂, which then acts as the methylating agent precursor after reduction by the borane. The amide is also activated by the BICAAC, facilitating the nucleophilic attack and subsequent methylation.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. In the case of 4-fluoro-N-methylbenzamide, the fluorine atom can act as a leaving group in the presence of a strong nucleophile. The reaction is facilitated by the electron-withdrawing nature of the amide group, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.comopenstax.org

The general mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion. openstax.org The presence of the amide group, particularly when positioned para to the fluorine, enhances the stability of this intermediate by delocalizing the negative charge. The rate of SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) often being a better leaving group than other halogens in this context. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of the fluorine atom. masterorganicchemistry.comacs.org

A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiols, allowing for the synthesis of a diverse range of substituted N-methylbenzamide derivatives. For instance, reaction with an alkoxide would yield a 4-alkoxy-N-methylbenzamide.

Hydrolysis of the Amide Functional Group

The amide bond in 4-fluoro-N-methylbenzamide can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-fluorobenzoic acid and methylamine. Amide hydrolysis is a fundamental reaction, though it typically requires more forcing conditions than the hydrolysis of esters or acid chlorides due to the resonance stabilization of the amide bond. rsc.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. rsc.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of methylamine as the leaving group. The resulting methylamine is protonated under the acidic conditions to form a methylammonium (B1206745) salt. organic-chemistry.org

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then expels the methylamide anion. The methylamide anion subsequently deprotonates the newly formed carboxylic acid. Due to the poor leaving group ability of the amide anion, basic hydrolysis often requires heating. rsc.org

| Hydrolysis Condition | Reactants | Products |

| Acidic | 4-fluoro-N-methylbenzamide, H₂O, H⁺ | 4-fluorobenzoic acid, Methylammonium salt |

| Basic | 4-fluoro-N-methylbenzamide, OH⁻, H₂O | 4-fluorobenzoate, Methylamine |

Reduction and Oxidation Reactions

The functional groups of 4-fluoro-N-methylbenzamide allow for specific reduction and oxidation reactions. The amide group can be reduced, while the N-methyl group is susceptible to oxidation.

Reduction: Aromatic amides can be reduced to their corresponding amines using powerful reducing agents. numberanalytics.com The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction with LiAlH₄ effectively removes the carbonyl oxygen, converting the amide into an amine. In the case of 4-fluoro-N-methylbenzamide, reduction would yield 4-fluoro-N-methylbenzylamine. This reaction proceeds through the formation of an iminium ion intermediate which is then further reduced. numberanalytics.com Other reducing systems, such as catalytic hydrogenation, can also be employed, though they may require harsher conditions. openstax.org

Oxidation: The N-methyl group of N-methylbenzamides can be susceptible to oxidative N-demethylation. rsc.org This process can occur through enzymatic pathways, for example by cytochrome P-450, or with chemical oxidants. nih.govsci-hub.se The reaction involves the oxidation of the N-methyl group, often leading to the formation of an intermediate that can then be hydrolyzed to yield the corresponding primary amide, in this case, 4-fluorobenzamide, and formaldehyde.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. science-revision.co.uk However, the success of this reaction is highly dependent on the nature of the substituents already present on the aromatic ring. The N-methylamido group in 4-fluoro-N-methylbenzamide is a deactivating group for electrophilic aromatic substitution. science-revision.co.uklibretexts.org This is because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing its ability to donate electron density to the aromatic ring.

As a result, Friedel-Crafts reactions, including acylation, are generally not effective on strongly deactivated aromatic rings. science-revision.co.uklibretexts.org The presence of the deactivating amide group makes the benzene (B151609) ring of 4-fluoro-N-methylbenzamide significantly less nucleophilic and therefore less reactive towards the acylium ion electrophile generated in the Friedel-Crafts reaction. reddit.com Consequently, attempting to perform a Friedel-Crafts acylation on 4-fluoro-N-methylbenzamide would likely result in no reaction or very low yields.

Chan-Lam Coupling Reactions for C-N Bond Formation

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, most commonly a C-N bond. wikipedia.org This reaction typically involves an aryl boronic acid and a nitrogen-containing compound, which can include amides. organic-chemistry.org The Chan-Lam coupling is a versatile and attractive method for the synthesis of N-arylated compounds due to its mild reaction conditions, which often include proceeding at room temperature and being tolerant of air and moisture. organic-chemistry.orgwikipedia.org

While not a reaction of 4-fluoro-N-methylbenzamide itself, the Chan-Lam coupling represents a significant synthetic methodology for preparing its derivatives or related N-aryl amides. researchgate.net For instance, a Chan-Lam coupling reaction could be envisioned between an appropriately substituted arylboronic acid and an amide to form an N-aryl-N-methylbenzamide. The reaction is catalyzed by a copper(II) species, and the mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the final C-N bond. wikipedia.org

| Reaction | Coupling Partners | Catalyst | Key Features |

| Chan-Lam Coupling | Arylboronic acid, Amide | Copper(II) salt | Mild conditions, Air and moisture tolerant |

Site-Selective Bromination Reactions

The bromination of 4-fluoro-N-methylbenzamide is an example of electrophilic aromatic substitution where the regiochemical outcome is determined by the directing effects of the existing substituents: the fluorine atom and the N-methylamido group.

The fluorine atom is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. Conversely, the N-methylamido group is a meta-directing group due to its electron-withdrawing nature. youtube.com In 4-fluoro-N-methylbenzamide, the fluorine is at position 4. The positions ortho to the fluorine are 3 and 5. The N-methylamido group is at position 1, and its meta positions are 3 and 5. Therefore, both substituents direct the incoming electrophile to the same positions (3 and 5).

This synergistic directing effect would lead to the selective bromination of 4-fluoro-N-methylbenzamide at the positions ortho to the fluorine and meta to the amide group.

The mechanism of electrophilic aromatic bromination involves the generation of a strong electrophile, typically by activating bromine with a Lewis acid like FeBr₃. fiveable.mepressbooks.pub The electrophile is then attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu

The directing effect of a substituent is determined by its ability to stabilize this carbocation intermediate. For an ortho or para attack on a fluorinated benzene ring, the positive charge in one of the resonance structures of the arenium ion is placed on the carbon atom bearing the fluorine. The lone pairs on the fluorine can then be donated to stabilize this positive charge through resonance. This stabilization is not possible when the attack is at the meta position.

The combination of these effects in 4-fluoro-N-methylbenzamide strongly favors bromination at the 3 and 5 positions.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR analysis of 4-fluoro-N-methylbenzamide in a solvent like deuterated chloroform (B151607) (CDCl₃) is expected to show distinct signals corresponding to the different types of protons in the molecule: the methyl protons, the amide proton, and the aromatic protons.

The N-methyl group (-CH₃) protons would typically appear as a doublet due to coupling with the adjacent amide proton (N-H). This signal is anticipated in the upfield region of the spectrum. The amide proton itself is expected to produce a broad signal, a characteristic feature that can be influenced by factors like solvent and temperature.

The aromatic protons on the benzene (B151609) ring are subject to the electronic effects of both the fluorine atom and the amide group. The fluorine at position 4 and the amide group at position 1 create a symmetrical-like substitution pattern. The protons at positions 2 and 6 (ortho to the amide) would be in a different chemical environment than the protons at positions 3 and 5 (ortho to the fluorine), leading to two distinct signals. These would appear as multiplets, likely doublets of doublets, in the downfield aromatic region of the spectrum due to the deshielding effect of the benzene ring.

Table 1: Expected ¹H NMR Chemical Shift Assignments for 4-fluoro-N-methylbenzamide This table is based on typical chemical shift values and data from analogous compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~2.9-3.1 | Doublet (d) | Coupling with the N-H proton. |

| N-H | ~6.0-6.5 | Broad singlet (br s) | Chemical shift can be variable. |

| Aromatic H (ortho to Fluorine) | ~7.0-7.2 | Multiplet (m) or Doublet of Doublets (dd) | Coupling with adjacent aromatic protons and fluorine. |

| Aromatic H (ortho to Amide) | ~7.7-7.8 | Multiplet (m) or Doublet of Doublets (dd) | Deshielded by the carbonyl group. |

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For 4-fluoro-N-methylbenzamide, distinct signals are expected for the methyl carbon, the aromatic carbons, and the carbonyl carbon.

The N-methyl carbon is expected to appear in the upfield region. The carbonyl carbon (C=O) of the amide group will be significantly downfield, typically in the 165-170 ppm range. The aromatic carbons will have shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine (C4) will show a large C-F coupling constant and its chemical shift will be significantly affected. The other aromatic carbons (C1, C2/C6, and C3/C5) will also exhibit distinct signals, with their positions influenced by the electron-withdrawing nature of the fluorine and amide groups. For comparison, in the related compound N-methylbenzamide, the carbonyl carbon appears at approximately 168.3 ppm and the methyl carbon at 26.9 ppm. rsc.orgchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shift Assignments for 4-fluoro-N-methylbenzamide This table is based on typical chemical shift values and data from analogous compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-CH₃ | ~27 | Aliphatic region. |

| Aromatic C1 (ipso to amide) | ~130-135 | Quaternary carbon, may show a weak signal. |

| Aromatic C2/C6 | ~129-131 | Ortho to the amide group. |

| Aromatic C3/C5 | ~115-117 | Ortho to the fluorine atom, shows C-F coupling. |

| Aromatic C4 (ipso to fluorine) | ~160-165 | Directly attached to fluorine, shows large C-F coupling. |

| C=O (Amide Carbonyl) | ~167-169 | Carbonyl region. |

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope. wikipedia.org The chemical shift of ¹⁹F is very sensitive to its electronic environment. For 4-fluoro-N-methylbenzamide, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on a benzene ring (an aryl fluoride) typically appears in a specific region. For example, the chemical shift of fluorobenzene (B45895) is approximately -113.5 ppm relative to the standard CFCl₃. ucsb.edu The presence of the N-methylbenzamide group will influence this precise value. Studies on related structures, such as peptides ending in a 4-fluorobenzamide (B1200420) group, show that the electronic environment created by the rest of the molecule can cause significant shifts in the fluorine signal. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular ion peak (M⁺) for 4-fluoro-N-methylbenzamide would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 153.157.

Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. A key fragmentation would be the alpha-cleavage, leading to the formation of the 4-fluorobenzoyl cation (m/z 123) by loss of the methylamino radical (•NHCH₃). Further fragmentation of the 4-fluorobenzoyl cation could occur by loss of carbon monoxide (CO), yielding a 4-fluorophenyl cation (m/z 95).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. thermofisher.com This precision allows for the unambiguous determination of a compound's elemental formula. For 4-fluoro-N-methylbenzamide, an HRMS measurement would confirm the molecular formula C₈H₈FNO by matching the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. thermofisher.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-fluoro-N-methylbenzamide is expected to show several characteristic absorption bands.

The N-H stretch of the secondary amide will appear as a single, sharp peak around 3300-3400 cm⁻¹. The C=O stretch of the amide group (Amide I band) is a very strong and sharp absorption expected between 1630 and 1690 cm⁻¹. The N-H bend (Amide II band) typically appears around 1550 cm⁻¹. Furthermore, the spectrum will show C-H stretching vibrations from the aromatic ring and the methyl group (around 2800-3100 cm⁻¹), C-C stretching within the aromatic ring (around 1450-1600 cm⁻¹), and a strong absorption corresponding to the C-F stretch, typically in the 1100-1250 cm⁻¹ region. For comparison, the IR spectrum of the related N-methylbenzamide shows a prominent C=O stretch. chemicalbook.com

Table 3: Expected IR Absorption Bands for 4-fluoro-N-methylbenzamide This table is based on typical IR absorption frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 | Medium to Weak |

| C=O Stretch (Amide I) | 1630 - 1690 | Strong, Sharp |

| N-H Bend (Amide II) | ~1550 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the spatial arrangement of atoms within a crystal. The process involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern to determine the electron density distribution, from which a model of the crystal structure can be built.

Although a dedicated crystallographic study for 4-fluoro-N-methylbenzamide is not available, studies on similar benzamides, such as N-[4-(trifluoromethyl)phenyl]benzamide, have been conducted. nih.gov These studies typically involve mounting a suitable single crystal on a diffractometer and collecting diffraction data at a controlled temperature, often low temperatures like 173 K, to minimize thermal vibrations and obtain higher resolution data. nih.gov The crystal system, space group, and unit cell dimensions are determined from the diffraction data. For instance, N-[4-(trifluoromethyl)phenyl]benzamide was found to crystallize in the triclinic space group P-1. nih.gov It is anticipated that a single crystal study of 4-fluoro-N-methylbenzamide would yield similar detailed crystallographic parameters.

Table 1: Hypothetical Crystallographic Data for 4-fluoro-N-methylbenzamide (based on related structures)

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 or Value |

| β (°) | Value |

| γ (°) | 90 or Value |

| Volume (ų) | Value |

| Z | 2 or 4 |

Note: This table presents hypothetical data based on common findings for similar benzamide (B126) structures. Actual values can only be determined through experimental single-crystal X-ray diffraction of 4-fluoro-N-methylbenzamide.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. While C-Cl⋯πaryl interactions have been observed in some related structures, the involvement of fluorine in halogen bonding is generally weaker. However, C-F⋯πaryl interactions, where the fluorine atom interacts with the electron-rich π-system of an aromatic ring, could potentially play a role in the crystal packing of 4-fluoro-N-methylbenzamide. The presence and significance of such interactions would require detailed crystallographic analysis.

The conformation of a molecule in the solid state can be influenced by the packing forces within the crystal lattice. For 4-fluoro-N-methylbenzamide, a key conformational feature is the dihedral angle between the plane of the benzoyl group and the amide plane. Studies on related benzamides have shown that the aryl rings can be significantly tilted with respect to each other to facilitate more favorable intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov In the case of N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted by approximately 60° in the solid state, a conformation that enhances intermolecular bonding. nih.gov It is plausible that the solid-state conformation of 4-fluoro-N-methylbenzamide would also represent a balance between the intrinsic conformational preferences of the isolated molecule and the optimization of intermolecular interactions within the crystal.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-fluoro-N-methylbenzamide |

| N-[4-(trifluoromethyl)phenyl]benzamide |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of compounds like 4-fluoro-N-methylbenzamide.

Geometry Optimization and Electronic Structure Elucidation

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For N-methylbenzamide, a closely related parent compound, DFT calculations have revealed that the molecule is not perfectly planar in its lowest energy state. The potential energy surface for the rotation around the C(sp²)—C(aryl) bond indicates a minimum energy conformation where the C=C—C=O dihedral angle is approximately ±28°. This non-planar arrangement is a result of the interplay between steric hindrance and electronic effects. The introduction of a fluorine atom at the para position is not expected to significantly alter this fundamental geometry, though it will influence the electronic properties.

Prediction of Conformational Preferences

The conformational landscape of 4-fluoro-N-methylbenzamide is primarily defined by the rotation around the C(aryl)-C(O) bond and the C(O)-N bond. The rotation around the C(aryl)-C(O) bond in the parent N-methylbenzamide has been calculated to have a barrier of 2.8-2.9 kcal/mol. acs.org This relatively low barrier suggests that the molecule can access a range of conformations at room temperature. The most stable conformer, as mentioned, deviates from planarity.

The rotation around the amide C(O)-N bond is significantly more restricted due to the partial double bond character, with rotational barriers typically in the range of 15-20 kcal/mol for amides. This leads to the existence of distinct cis and trans isomers with respect to the substituents on the nitrogen and carbonyl carbon. For N-methylbenzamide, the trans conformation (where the methyl group is opposite to the carbonyl oxygen) is generally more stable. The presence of the fluorine atom is unlikely to change this fundamental preference but may subtly influence the rotational barriers and the precise dihedral angles of the minimum energy conformers through electronic effects.

| Rotational Barrier | Compound | Calculated Value (kcal/mol) |

| C(sp²)—C(aryl) | N-methylbenzamide | 2.8 - 2.9 |

| C(O)—N (Amide) | Typical Amides | 15 - 20 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused solely on 4-fluoro-N-methylbenzamide in solution are not prominently documented in the searched literature, the general methodology for such a study is well-established.

A typical MD simulation protocol for a small molecule like 4-fluoro-N-methylbenzamide would involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, is assigned to the molecule. The molecule is then placed in a simulation box, typically filled with a chosen solvent, such as water, to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated at a constant pressure to achieve a stable state. Finally, a production run is performed, during which the trajectory of each atom is calculated by integrating Newton's laws of motion. Analysis of this trajectory can provide insights into the conformational dynamics, solvent interactions, and other dynamic properties of 4-fluoro-N-methylbenzamide.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein.

Protein-Ligand Interactions and Binding Affinity Prediction

Derivatives of 4-fluoro-N-methylbenzamide have been investigated as ligands for various biological targets. A notable example is 4-[18F]Fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([18F]FITM), a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov Docking studies of such compounds into the mGluR1 binding site would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to its binding affinity. For [18F]FITM, a high binding affinity has been experimentally determined, with a Ki value of 5.4 nM. nih.gov

Another class of related compounds, 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives, have been synthesized and evaluated as cholinesterase inhibitors. Molecular modeling studies of these derivatives have shown that they adopt an extended conformation within the gorge of acetylcholinesterase.

The binding affinity of a ligand to its protein target is a critical determinant of its potential biological activity. This can be predicted computationally through scoring functions in docking programs or more rigorous methods like free energy calculations. The fluorination of benzamide (B126) derivatives has been shown in some cases to increase binding affinity to their target proteins. nih.gov This can be attributed to the unique properties of the fluorine atom, which can engage in favorable interactions within the protein's binding pocket.

| Compound Derivative | Target Protein | Binding Affinity (Ki) |

| [18F]FITM | mGluR1 | 5.4 nM |

Enzyme Inhibition Mechanisms (e.g., Competitive Inhibition)

The incorporation of fluorine into small molecules can significantly influence their mechanism of enzyme inhibition. tandfonline.comnih.govnih.gov Fluorine's high electronegativity can alter the electronic properties of a molecule, making it a more potent inhibitor. Furthermore, the carbon-fluorine bond is very strong, which can render a molecule metabolically stable and resistant to enzymatic degradation. tandfonline.com

In the context of cholinesterase inhibition by benzamide derivatives, the mechanism can be complex. While some inhibitors act through reversible competitive inhibition, where they compete with the natural substrate for the active site, others can act as pseudoirreversible inhibitors. For instance, carbamate-based cholinesterase inhibitors function by carbamylating a serine residue in the enzyme's active site, forming a transient covalent bond that is hydrolyzed much more slowly than the acetylated intermediate formed with acetylcholine. This leads to a temporary inactivation of the enzyme. While 4-fluoro-N-methylbenzamide itself is not a carbamate, understanding these mechanisms is crucial when designing derivatives that target such enzymes. The fluorine atom can play a role in stabilizing the inhibitor within the active site, thereby enhancing its inhibitory potency.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental computational tools in medicinal chemistry used to understand how the chemical structure of a compound influences its biological activity. nih.govjapsonline.com SAR qualitatively describes how specific structural modifications in a molecule, such as adding or removing functional groups, affect its activity. QSAR takes this a step further by creating mathematical models that quantitatively correlate physicochemical properties of molecules with their biological activities. nih.gov These models are crucial for predicting the activity of new, unsynthesized compounds, thereby optimizing lead compounds in the drug discovery process. nih.govchemrxiv.org

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is selected. japsonline.com Molecular descriptors, which are numerical representations of the molecules' physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects), are then calculated. nih.gov Using statistical methods like multiple linear regression (MLR) or genetic algorithms (GA), a mathematical equation is generated to link these descriptors to the observed activity. japsonline.comresearchgate.net The resulting model's predictive power is then rigorously validated. japsonline.com

For a molecule like 4-fluoro-N-methylbenzamide, a QSAR or SAR study would typically involve the synthesis and biological evaluation of a series of analogues. These studies would systematically explore the contributions of its three main structural components: the fluoro-substituted phenyl ring, the central amide linkage, and the N-methyl group.

Phenyl Ring Substitution: The fluorine atom at the 4-position could be moved to the 2- or 3-position, or replaced with other halogens (Cl, Br) or electron-donating/withdrawing groups to probe the effect of electronics and sterics on activity.

N-Alkyl Group Modification: The N-methyl group could be replaced with other alkyl groups (e.g., ethyl, propyl) or a simple hydrogen atom to investigate the role of steric bulk and hydrogen bonding potential at this position.

Amide Backbone: While less commonly modified, the amide bond itself could be altered to explore its role as a hydrogen bond donor and acceptor.

The data gathered from these modifications would allow researchers to build a predictive QSAR model to guide the design of more potent and selective compounds.

Table 1: Hypothetical SAR for 4-fluoro-N-methylbenzamide Analogues This table illustrates how SAR data is typically presented. The activity values are for illustrative purposes only.

| Compound Name | R1 (Position 4) | R2 (N-substituent) | Biological Activity (IC₅₀, µM) |

| N-methylbenzamide | H | CH₃ | 15.2 |

| 4-fluoro-N-methylbenzamide | F | CH₃ | 5.8 |

| 4-chloro-N-methylbenzamide | Cl | CH₃ | 4.1 |

| 4-bromo-N-methylbenzamide | Br | CH₃ | 3.5 |

| 4-fluoro-N-ethylbenzamide | F | CH₂CH₃ | 9.3 |

| 4-fluorobenzamide (B1200420) | F | H | 12.6 |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a molecular crystal. scirp.org By partitioning the crystal space into regions where the electron distribution of a given molecule dominates, this analysis provides a detailed picture of how molecules pack together. The Hirshfeld surface itself is mapped with properties like d_norm, which simultaneously shows the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. This mapping reveals key interaction points: red spots on the d_norm surface indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii. researchgate.net

For 4-fluoro-N-methylbenzamide, a Hirshfeld analysis would be expected to reveal several key intermolecular contacts that stabilize its crystal structure:

N-H···O Hydrogen Bonds: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), making strong N-H···O interactions between adjacent molecules highly probable. These would appear as sharp spikes on the 2D fingerprint plot.

H···H Contacts: As with most organic molecules, non-specific hydrogen-hydrogen contacts typically account for the largest portion of the Hirshfeld surface. researchgate.net

C-H···π Interactions: The hydrogen atoms on the methyl group or the phenyl ring can interact with the electron-rich face of the benzene (B151609) ring of a neighboring molecule.

Fluorine Contacts: The electronegative fluorine atom can participate in various weak interactions, such as C-H···F hydrogen bonds or F···H contacts.

Table 2: Predicted Intermolecular Contacts for 4-fluoro-N-methylbenzamide from Hirshfeld Surface Analysis The percentage contributions are typical values for similar organic molecules and serve as a predictive illustration.

| Interaction Type | Description | Predicted Contribution (%) |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | ~45-55% |

| O···H / H···O | Primarily represents the strong N-H···O hydrogen bonds of the amide linkage. strath.ac.uk | ~20-30% |

| C···H / H···C | Includes C-H···π stacking interactions involving the phenyl ring. researchgate.net | ~15-25% |

| F···H / H···F | Weak interactions involving the fluorine atom. | ~5-10% |

| Other | Includes C···C, N···H, etc. | < 5% |

Prediction of Pharmacokinetic (PK) Properties (ADME)

In silico prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor profiles. jonuns.comresearchgate.net Computational models can estimate a wide range of ADME parameters based solely on a molecule's structure, helping to prioritize candidates for further development. doaj.org Any structural modification to a compound can alter its physicochemical properties, which in turn will modify its pharmacokinetic behavior. jonuns.com

For 4-fluoro-N-methylbenzamide, various ADME parameters can be computationally predicted:

Absorption: This is often assessed using models like Lipinski's "Rule of Five," which predicts poor oral absorption if a compound violates certain thresholds for molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors. nih.gov Intestinal absorption and cell permeability (e.g., Caco-2) can also be estimated.

Distribution: Key parameters include the volume of distribution (Vd), which indicates how widely a drug distributes in the body, and plasma protein binding (PPB), as only the unbound fraction of a drug is typically active. nih.gov Blood-brain barrier (BBB) penetration is another crucial prediction for centrally acting agents.

Metabolism: Predictions often focus on interactions with the cytochrome P450 (CYP) family of enzymes, which are responsible for metabolizing the majority of drugs. Models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoenzymes. nih.gov

Excretion: The total clearance of the compound from the body is a key parameter that influences dosing frequency.

Table 3: Predicted ADME Properties for 4-fluoro-N-methylbenzamide These values are illustrative predictions based on computational models for a molecule with this structure.

| Parameter | Predicted Value | Significance |

| Absorption | ||

| Molecular Weight | 153.16 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Lipophilicity) | 1.6 - 1.9 | Complies with Lipinski's Rule (< 5) nih.gov |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Plasma Protein Binding | Moderate (~70-85%) | A significant fraction may be bound to plasma proteins. nih.gov |

| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is small and moderately lipophilic, suggesting it may cross the BBB. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a moderate half-life in the body. |

Medicinal Chemistry and Biological Applications

Role as Pharmaceutical Intermediate and Building Block

4-fluoro-N-methylbenzamide and its analogues are versatile chemical compounds recognized for their utility as key intermediates in the synthesis of various pharmaceuticals. chemimpex.com The inclusion of a fluorine atom enhances the molecule's reactivity and other physicochemical properties, making it a valuable precursor in organic synthesis and medicinal chemistry. chemimpex.comapolloscientific.co.uk Its structure allows it to be a foundational component for creating more complex molecules targeting a range of biological pathways.

Derivatives such as 4-amino-2-fluoro-N-methylbenzamide and 4-bromo-2-fluoro-N-methylbenzamide serve as crucial intermediates in multi-step synthetic processes. chemicalbook.comgoogle.com For instance, 4-amino-2-fluoro-N-methylbenzamide is a key intermediate for the anti-prostate cancer drug Enzalutamide. google.comchemicalbook.com The synthesis of this intermediate can be achieved from 2-fluoro-4-nitrotoluene (B45272) through oxidation, amination, and reduction steps. google.com Similarly, 4-bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100 (Enzalutamide), an androgen-receptor antagonist. chemicalbook.com The reliable synthesis of these intermediates is crucial for the large-scale production of the final active pharmaceutical ingredient. google.com

Development of Novel Therapeutic Agents

The 4-fluoro-N-methylbenzamide scaffold is integral to the development of new therapeutic agents, particularly in the fields of oncology and neurology. chemimpex.comgoogle.comnih.gov Its chemical properties make it suitable for designing molecules that can interact with specific biological targets, leading to the creation of innovative drugs for complex diseases. chemimpex.com

In oncology, derivatives of 4-fluoro-N-methylbenzamide have been instrumental in the creation of targeted cancer therapies. nih.govelsevierpure.comnih.gov

One of the most significant applications of a 4-fluoro-N-methylbenzamide derivative is in the synthesis of Enzalutamide (formerly MDV3100). google.comchemicalbook.comnih.gov Enzalutamide is a potent second-generation, non-steroidal androgen receptor (AR) antagonist used to treat castration-resistant prostate cancer (CRPC). nih.govepo.orgresearchgate.net It functions by blocking androgens from binding to the AR, preventing the receptor's nuclear translocation and its recruitment of co-activators, which ultimately inhibits cancer cell growth and induces apoptosis. chemicalbook.comnih.govresearchgate.net

The synthesis of Enzalutamide relies on key intermediates derived from a fluorinated benzamide (B126) structure. Specifically, 4-amino-2-fluoro-N-methylbenzamide is a critical building block in the manufacturing process of this life-extending prostate cancer therapy. google.comchemicalbook.comcphi-online.com Patents describe the preparation of Enzalutamide from intermediates like 4-bromo-2-fluoro-N-methylbenzamide, highlighting the foundational role of this chemical family in accessing the final drug product. chemicalbook.comgoogle.com

Table 1: Key Intermediates in Enzalutamide Synthesis

| Compound Name | CAS Number | Role |

| 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 | Key intermediate for Enzalutamide (MDV3100) google.comchemicalbook.com |

| 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Intermediate in the synthesis of MDV 3100 chemicalbook.com |

The 4-fluoro-N-methylbenzamide framework has also been utilized to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. elsevierpure.comnih.gov Researchers have synthesized pyrimidinamide-based EGFR inhibitors derived from this scaffold. nih.gov One such compound, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, demonstrated inhibitory activity against EGFR and was investigated for its potential as an anti-inflammatory agent, showcasing the diverse applications of EGFR inhibitors beyond cancer. elsevierpure.comnih.gov This compound was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in macrophages, suggesting its potential as a lead compound for novel anti-inflammatory drugs that act via EGFR inhibition. elsevierpure.comnih.gov

Derivatives based on the benzamide structure have shown direct efficacy in inhibiting the growth of various human cancer cell lines. nih.gov For example, a series of novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents demonstrated significant cytotoxic activity against several cancer cell lines. nih.gov Two compounds in this series, which feature a N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone, were particularly potent against leukemic (K562, HL-60) and other cancer cell lines, with IC50 values in the low micromolar range. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov

Another synthetic molecule, Bis(4-fluorobenzyl)trisulfide, which is derived from a natural product, has shown potent anticancer activity across a broad spectrum of tumor cell lines, including those resistant to other drugs. nih.gov This compound was found to inhibit tumor growth in xenograft models of lung, breast, and ovarian cancer. nih.gov

Table 2: Anticancer Activity of Selected Benzamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| Compound 7 (purine derivative) | K562 (Leukemia) | 2.27 | Induces apoptosis and G2/M cell cycle arrest nih.gov |

| Compound 7 (purine derivative) | HL-60 (Leukemia) | 1.42 | Induces apoptosis and G2/M cell cycle arrest nih.gov |

| Compound 10 (purine derivative) | K562 (Leukemia) | 2.53 | Induces apoptosis and G2/M cell cycle arrest nih.gov |

| Compound 10 (purine derivative) | HL-60 (Leukemia) | 1.52 | Induces apoptosis and G2/M cell cycle arrest nih.gov |

The utility of the 4-fluoro-N-methylbenzamide structure extends to the development of agents for central nervous system (CNS) disorders. chemimpex.comnih.gov Dysfunction of metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial for regulating neuronal activity, is implicated in a variety of diseases including anxiety, depression, schizophrenia, and Parkinson's disease. nih.govnih.gov

A derivative, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide (FITM), was developed as a selective and high-affinity antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). nih.govnih.gov When labeled with fluorine-18 (B77423) ([18F]FITM), it serves as a radioligand for Positron Emission Tomography (PET) imaging, allowing for the visualization and analysis of mGluR1 expression in the brain. nih.gov This provides a valuable tool for studying the role of this receptor in normal physiological states and in various neurological and psychiatric disorders. nih.govnih.gov The high density of mGluR1 in brain regions like the cerebellum, thalamus, and hippocampus makes it an important target for such diagnostic and research agents. nih.govnih.gov

Neurological Disorders and CNS Applications

Investigation of Biological Activity and Mechanism of Action

Understanding the biological activity and the precise mechanism of action of 4-fluoro-N-methylbenzamide derivatives is fundamental to their development as therapeutic agents. Research has primarily focused on their interaction with specific enzymes and receptors.

Enzyme Inhibition Mechanisms

Derivatives of 4-fluoro-N-methylbenzamide have been shown to act as inhibitors of several key enzymes. A significant finding is the role of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound demonstrated inhibitory activity against EGFR with an IC50 value in the low micromolar range. Further investigation into its anti-inflammatory effects revealed that it suppresses the production of pro-inflammatory cytokines, which is likely a downstream effect of its EGFR inhibition.